molecular formula C11H18N2O B8048679 Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone

Cat. No.: B8048679
M. Wt: 194.27 g/mol
InChI Key: DKRWOEDPNJZVNW-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a pyrrolidine ring and a spirocyclic structure, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the formation of the spirocyclic structure. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone is unique due to its combination of a pyrrolidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-10(13-5-1-2-6-13)9-7-11(9)3-4-12-8-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRWOEDPNJZVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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